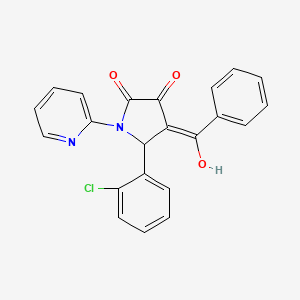![molecular formula C20H21N3O4 B5501543 (3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)
(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves one-pot processes and catalyzed reactions. For instance, Briseño-Ortega et al. (2018) describe a one-pot, mild synthesis process for a series of related compounds, highlighting the efficiency and potential applicability of these methods in synthesizing complex organic structures like (3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one (Briseño-Ortega et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds can be complex. X-ray diffraction is often used to determine the structure, as seen in the studies by George et al. (1998) and Wang et al. (2017), who used X-ray crystallography to elucidate the structure of similar compounds (George et al., 1998), (Wang et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds vary significantly based on their structure. For example, Islas-Jácome et al. (2023) describe the synthesis of a polyheterocyclic compound through a microwave-assisted one-pot process, indicating the complex reactions these compounds can undergo (Islas-Jácome et al., 2023).
Physical Properties Analysis
The physical properties of such compounds are often studied using spectroscopic methods. Halim and Ibrahim (2022) utilized various spectroscopic techniques to analyze the physical properties of a novel compound, which can provide insights into the physical characteristics of this compound (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be determined through various analytical methods. For instance, the work by Ahankar et al. (2021) on a related compound involves the use of DFT (Density Functional Theory) for studying the chemical properties, which could be applicable in understanding the chemical behavior of this compound (Ahankar et al., 2021).
科学的研究の応用
Synthesis and Characterization
The compound has been the focus of studies aiming at synthesizing novel chemical structures with potential biological activities. For instance, researchers have developed polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related pyrrolo[3,4-d][1,3]oxazolone derivatives. These compounds were synthesized to evaluate their antimicrobial activities, highlighting the chemical's role as a precursor in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Potential Applications
The compound's derivatives have been explored for various applications, including their use in organic semiconductors due to their photophysical properties. Research has shown that modifications in the substituents of the phenyl ring can significantly impact the absorption, excitation spectra, and fluorescence quantum yields, suggesting their utility in electronic and optoelectronic devices (Briseño-Ortega et al., 2018).
Another area of application is in the field of medicinal chemistry, where derivatives of this compound have been synthesized and evaluated for antimicrobial and antiviral properties. For example, studies have developed fused pyrazoles and their ethoxyphthalimide derivatives, showcasing the compound's versatility in generating bioactive molecules for pharmaceutical research (Joshi et al., 2010).
特性
IUPAC Name |
(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-16-6-4-14(5-7-16)8-10-23-17-12-22(13-18(17)27-20(23)25)19(24)15-3-2-9-21-11-15/h2-7,9,11,17-18H,8,10,12-13H2,1H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJGBDUTSDTBBQ-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3CN(CC3OC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2[C@H]3CN(C[C@H]3OC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)
![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)
![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)